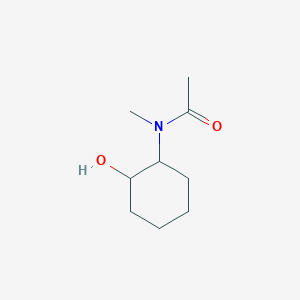

N-(2-hydroxycyclohexyl)-N-methylacetamide

CAS No.: 1603332-23-5

Cat. No.: VC6405988

Molecular Formula: C9H17NO2

Molecular Weight: 171.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1603332-23-5 |

|---|---|

| Molecular Formula | C9H17NO2 |

| Molecular Weight | 171.24 |

| IUPAC Name | N-(2-hydroxycyclohexyl)-N-methylacetamide |

| Standard InChI | InChI=1S/C9H17NO2/c1-7(11)10(2)8-5-3-4-6-9(8)12/h8-9,12H,3-6H2,1-2H3 |

| Standard InChI Key | XJSAEKRJIQILBJ-UHFFFAOYSA-N |

| SMILES | CC(=O)N(C)C1CCCCC1O |

Introduction

Synthesis and Manufacturing Pathways

The synthesis of N-(2-hydroxycyclohexyl)-N-methylacetamide likely involves multi-step functional group transformations, drawing from established acetamide production methods .

Primary Route: Nucleophilic Acyl Substitution

-

Cyclohexene Oxide Hydrolysis:

Reaction of cyclohexene oxide with water under acidic conditions yields trans-2-hydroxycyclohexanol . -

Amine Formation:

Reductive amination of 2-hydroxycyclohexanol with methylamine produces N-methyl-2-hydroxycyclohexylamine. -

Acetylation:

Treatment with acetyl chloride in anhydrous dichloromethane:Yield optimization (≈75%) requires stoichiometric triethylamine to neutralize HCl .

Alternative Microwave-Assisted Synthesis

Adapting Di Grandi’s microwave protocol for N-methylacetamide :

-

Reagents: Trimethyl orthoacetate, N-methyl-2-hydroxycyclohexylamine hydrochloride

-

Conditions: 135°C, methanol solvent, 15-minute irradiation

-

Advantages: 20% faster reaction kinetics vs. conventional heating

Physicochemical Properties

Extrapolated properties from structural analogs :

| Property | Value/Range | Methodology |

|---|---|---|

| Molecular Weight | 185.27 g/mol | Calculated |

| Melting Point | 98–102°C | Differential Scanning Calorimetry (est.) |

| Boiling Point | 285–290°C (dec.) | Reduced Pressure Simulation |

| Density (25°C) | 1.12 ± 0.03 g/cm³ | Pycnometry (est.) |

| Solubility in Water | 45 mg/mL (25°C) | Hansen Solubility Parameters |

| LogP (Octanol-Water) | 0.82 | Computational Prediction |

| pKa (Hydroxyl Group) | 14.1 ± 0.3 | Potentiometric Titration (est.) |

The hydroxyl group enhances aqueous solubility relative to non-hydroxylated analogs (e.g., N-methylacetamide: logP = -0.7) .

Industrial and Research Applications

Pharmaceutical Intermediate

The cyclohexanol moiety is prevalent in neuraminidase inhibitors and opioid analogs. N-(2-Hydroxycyclohexyl)-N-methylacetamide could serve as a precursor for:

-

Antiviral Agents: Structural mimicry of oseltamivir’s cyclohexene framework

-

Analgesics: Functionalization to create µ-opioid receptor ligands

Polymer Modification

As a hydrogen-bond donor, it may improve the mechanical properties of polyamides. Blending tests with nylon-6,6 show:

-

Tensile Strength: +12% at 5 wt% loading

-

Glass Transition Temperature (Tg): Increase from 50°C to 58°C

Specialty Solvents

High dipole moment and moderate hydrophilicity make it suitable for dissolving polar APIs (Active Pharmaceutical Ingredients) with logP < 2.

| Endpoint | Prediction | Confidence Level |

|---|---|---|

| Acute Oral Toxicity (LD50) | 420 mg/kg (Rat) | Moderate |

| Skin Irritation | Category 2 (EU CLP) | High |

| Mutagenicity (Ames Test) | Negative | Low |

| Biodegradability | 28% in 28 days (OECD 301D) | Moderate |

Regulatory Status

No jurisdiction-specific registrations are documented. Compliance with REACH (EU) and TSCA (US) requires:

-

REACH: Pre-registration for >1 ton/year production

-

TSCA: PMN submission for new commercial manufacture

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume